5-imino-4-(4-methyl-1,3-thiazol-2-yl)-1-(propan-2-yl)-2,5-dihydro-1H-pyrrol-3-ol

Fragment-Based Drug Discovery Ligand Efficiency Permeability

The compound 5-imino-4-(4-methyl-1,3-thiazol-2-yl)-1-(propan-2-yl)-2,5-dihydro-1H-pyrrol-3-ol (CAS 213251-31-1) is a low-molecular-weight heterocyclic scaffold (C11H15N3OS, MW 237.32 g/mol). It belongs to a broader class of 5-imino-2,5-dihydro-1H-pyrrol-3-ol derivatives that have been explored as inhibitors of the mitotic kinesin KSP and, more recently, as inhibitors of ferroptosis suppressor protein 1 (FSP1).

Molecular Formula C11H15N3OS
Molecular Weight 237.32
CAS No. 213251-31-1
Cat. No. B2635498
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-imino-4-(4-methyl-1,3-thiazol-2-yl)-1-(propan-2-yl)-2,5-dihydro-1H-pyrrol-3-ol
CAS213251-31-1
Molecular FormulaC11H15N3OS
Molecular Weight237.32
Structural Identifiers
SMILESCC1=CSC(=N1)C2=C(CN(C2=N)C(C)C)O
InChIInChI=1S/C11H15N3OS/c1-6(2)14-4-8(15)9(10(14)12)11-13-7(3)5-16-11/h5-6,12,15H,4H2,1-3H3
InChIKeyISYNPGVIWGXHNX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Imino-4-(4-methyl-1,3-thiazol-2-yl)-1-(propan-2-yl)-2,5-dihydro-1H-pyrrol-3-ol (CAS 213251-31-1): A Physicochemically Distinct Scaffold in the Dihydropyrrole-Thiazole Class


The compound 5-imino-4-(4-methyl-1,3-thiazol-2-yl)-1-(propan-2-yl)-2,5-dihydro-1H-pyrrol-3-ol (CAS 213251-31-1) is a low-molecular-weight heterocyclic scaffold (C11H15N3OS, MW 237.32 g/mol) . It belongs to a broader class of 5-imino-2,5-dihydro-1H-pyrrol-3-ol derivatives that have been explored as inhibitors of the mitotic kinesin KSP [1] and, more recently, as inhibitors of ferroptosis suppressor protein 1 (FSP1) [2]. Unlike bulkier, higher-molecular-weight analogs in the class, this compound possesses a compact isopropyl group at the N1 position, which confers distinct physicochemical properties predictive of superior solubility and permeability relative to N1-aryl or N1-cycloalkyl counterparts.

5-Imino-4-(4-methyl-1,3-thiazol-2-yl)-1-(propan-2-yl)-2,5-dihydro-1H-pyrrol-3-ol: Why Structural Analogs Cannot Be Freely Interchanged in Biological Assays


The dihydropyrrole-thiazole scaffold is highly sensitive to N1 substitution. The FSP1 inhibitor viFSP1 (IC50 = 34 nM for human FSP1), which features a 2,4-dimethoxyphenyl group at N1, derives its potency from a specific interaction with the NAD(P)H binding pocket . Replacing this with a simple isopropyl group, as in CAS 213251-31-1, is expected to ablate this key binding interaction, drastically altering target engagement. Conversely, for applications requiring minimal molecular complexity, a low logP, and a reduced number of rotatable bonds to enhance aqueous solubility and passive permeability, CAS 213251-31-1 presents a physicochemical profile that is fundamentally unattainable with bulkier N1-substituted analogs . Generic substitution based solely on the shared core structure will lead to divergent biological and physicochemical outcomes.

5-Imino-4-(4-methyl-1,3-thiazol-2-yl)-1-(propan-2-yl)-2,5-dihydro-1H-pyrrol-3-ol: Quantitative Differentiation Evidence Against Closest Analogs


Molecular Weight Reduction vs. viFSP1 and 1-Cyclohexyl Analog: Implications for Ligand Efficiency and Permeability

CAS 213251-31-1 has a molecular weight of 237.32 g/mol, which is 94.18 g/mol lower than the FSP1 inhibitor viFSP1 (MW 331.5 g/mol) and 41.19 g/mol lower than the 1-cyclohexyl analog (MW 278.42 g/mol) . In fragment- and lead-oriented screening libraries, a molecular weight below 250 g/mol is a critical threshold for achieving high ligand efficiency and optimal passive membrane permeability. This positions CAS 213251-31-1 as a superior starting point for fragment elaboration strategies, where maintaining low MW is essential to meet oral druggability guidelines (Rule of 3 for fragments).

Fragment-Based Drug Discovery Ligand Efficiency Permeability Physicochemical Property Optimization

Lipophilicity Reduction (XLogP3) Compared to N1-Cycloalkyl and N1-Aryl Analogs

The calculated lipophilicity (XLogP3) for CAS 213251-31-1 is approximately 2.8, compared to >3.5 for the 1-cyclohexyl analog and >3.8 for the 1-(2-ethylhexyl) analog [1]. The N1-aryl analog viFSP1 has a computed XLogP3 of approximately 3.2 . In drug discovery, maintaining logP below 3 is a well-established guideline for reducing promiscuity, improving aqueous solubility (>50 µM), and minimizing metabolic clearance. The isopropyl group provides a favorable balance between hydrophobicity and solubility that is distinct from larger N1 substituents.

Lipophilicity ADME Solubility LogP

Reduced Hydrogen Bond Donor/Acceptor Count as a Differentiator from N1-Aryl FSP1 Inhibitors

CAS 213251-31-1 possesses 2 hydrogen bond donors (HBD) and 3 hydrogen bond acceptors (HBA), whereas viFSP1 (N1-2,4-dimethoxyphenyl) has 2 HBD and 6 HBA . The lower HBA count reduces the compound's topological polar surface area (TPSA) to approximately 74 Ų, compared to ~118 Ų for viFSP1. A TPSA below 90 Ų is a validated predictor of blood-brain barrier penetration. This makes CAS 213251-31-1 a distinctly more favorable scaffold for CNS-targeted probe development.

Hydrogen Bonding Permeability CNS Drug Design Physicochemical Property Optimization

Synthetic Tractability and Commercial Purity Consistency

CAS 213251-31-1 is commercially available with a reported purity of ≥95% from multiple suppliers . The N1-isopropyl substituent is introduced via a straightforward alkylation step, which is synthetically less challenging than the N-arylation required for viFSP1 or the N-cycloalkylation for the 1-cyclohexyl analog. This results in a more reproducible and cost-effective supply chain for bulk procurement. In contrast, the 1-cyclohexyl analog (CAS 213251-29-7) and viFSP1 often require more complex purification due to regioisomeric impurities.

Synthetic Accessibility Chemical Procurement Purity Reproducibility

Class-Level Target Engagement: Potential as a Non-Aryl KSP/FSP1 Probe Fragment

The 5-imino-2,5-dihydro-1H-pyrrol-3-ol core is recognized as a privileged scaffold for KSP inhibition. Merck's 2,4-diaryl-2,5-dihydropyrroles series achieved KSP IC50 values as low as 2.0 nM [1]. The N1-aryl analog viFSP1 demonstrated FSP1 IC50 of 34 nM (human) . CAS 213251-31-1, with its N1-isopropyl substitution, represents a minimal pharmacophore that retains the core hydrogen-bonding motif responsible for target engagement, while removing bulk that may be detrimental for certain binding modes. While its own KSP/FSP1 IC50 is not publicly available, its structural simplification makes it uniquely suited as a negative control or a starting fragment for structure-activity relationship (SAR) studies, which is a defined procurement use case.

KSP Inhibitor FSP1 Inhibitor Mitotic Kinesin Probe Fragment

5-Imino-4-(4-methyl-1,3-thiazol-2-yl)-1-(propan-2-yl)-2,5-dihydro-1H-pyrrol-3-ol: High-Impact Application Scenarios Derived from Quantitative Differentiation Evidence


Fragment-Based Lead Generation for Kinase and Ferroptosis Targets

Procure CAS 213251-31-1 as a core fragment for KSP or FSP1 inhibitor optimization campaigns. Its low molecular weight (237.32 g/mol) and balanced lipophilicity (XLogP3 ~2.8) make it an ideal starting point for fragment growing or linking strategies . Unlike the larger, more complex N1-aryl analog viFSP1, this fragment allows systematic exploration of the N1 binding pocket without steric constraints, potentially yielding novel intellectual property.

CNS-Penetrant Probe Design Leveraging Favorable TPSA and HBA Profile

The reduced HBA count (3 vs. 6 for viFSP1) and TPSA (~74 Ų) predict superior blood-brain barrier permeability . Research programs targeting CNS tumors or neurodegenerative diseases where ferroptosis or mitotic regulation is implicated should select this compound over N1-aryl or N1-cycloalkyl analogs to maximize the probability of achieving therapeutically relevant brain exposure.

Negative Control for Chemical Biology Studies on FSP1/KSP Inhibition

The absence of the critical N1-aryl group that drives FSP1 inhibition in viFSP1 (IC50 = 34 nM) renders CAS 213251-31-1 a putative inactive or weakly active analog. This makes it suitable for use as a negative control in cellular assays to confirm on-target activity of more potent inhibitors. Its structural similarity to active analogs, combined with its predicted inactivity, is a precisely defined procurement rationale.

Cost-Effective Building Block for Combinatorial Library Synthesis

With multi-vendor availability, ≥95% purity, and a relatively simple 3-step synthesis , this compound serves as a cost-reliable building block for generating diverse dihydropyrrole-thiazole libraries. The N1-isopropyl group provides a compact, metabolically stable anchor point for further derivatization, enabling high-throughput medicinal chemistry exploration.

Quote Request

Request a Quote for 5-imino-4-(4-methyl-1,3-thiazol-2-yl)-1-(propan-2-yl)-2,5-dihydro-1H-pyrrol-3-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.